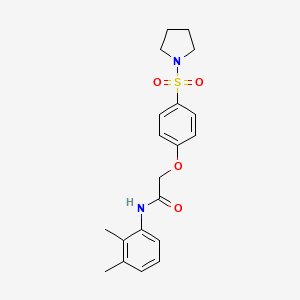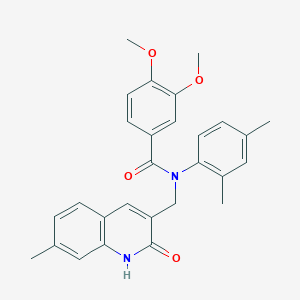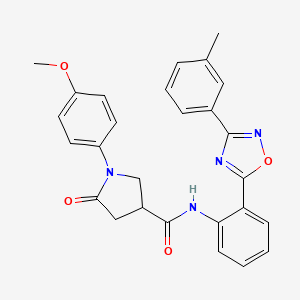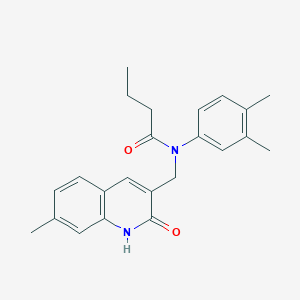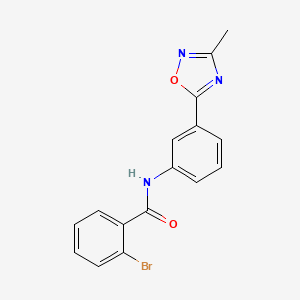
2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with specific biological targets, making it a valuable tool for researchers in various fields. In
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves its ability to interact with specific biological targets. This compound has been shown to bind to specific proteins, including kinases and phosphatases, and inhibit their activity. This inhibition can lead to changes in cellular signaling pathways, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide depend on the specific biological target it interacts with. This compound has been shown to have effects on various cellular processes, including cell proliferation, apoptosis, and differentiation. Additionally, this compound has been shown to have effects on neuronal signaling, making it a potential tool for investigating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its specificity for certain biological targets, its ability to inhibit protein activity, and its potential to investigate specific cellular processes. However, there are also limitations to using this compound, including its potential toxicity and the need for specific reagents and conditions for its synthesis.
Direcciones Futuras
There are many future directions for the use of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in scientific research. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, this compound could be used to investigate specific cellular processes and signaling pathways in greater detail. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, which is then reacted with 2-bromo-1-(4-fluorophenyl)ethanone to produce the desired product. The final compound is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been used in various scientific research studies as a tool to investigate specific biological targets. This compound has been shown to interact with various proteins, including kinases and phosphatases, making it a valuable tool for studying cellular signaling pathways. Additionally, this compound has been used to investigate the role of specific proteins in disease states, including cancer and neurological disorders.
Propiedades
IUPAC Name |
2-bromo-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-10-18-16(22-20-10)11-5-4-6-12(9-11)19-15(21)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIHLQXIIWMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Methylfuran-2-yl)benzo[d]thiazole](/img/structure/B7690657.png)
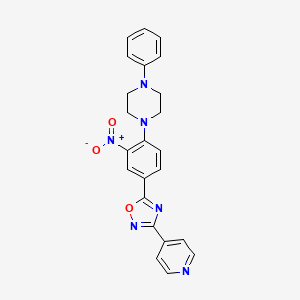
![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-(2-methyl-5-phenylpyrrol-1-yl)benzamide](/img/structure/B7690672.png)



